molecular formula C10H14OS B8690036 Ethanol, 2-(phenethylthio)- CAS No. 3778-82-3

Ethanol, 2-(phenethylthio)-

Cat. No. B8690036
M. Wt: 182.28 g/mol
InChI Key: KGZHEXGRHGYQNI-UHFFFAOYSA-N
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Patent
US04937268

Procedure details

Phenethylmercaptan (2.0 g) and potassium hydroxide (0.81 g) in methanol (15 ml) were stirred together under nitrogen for 15 min. 2-Chloroethanol (2.33 g) was added and the solution stirred under nitrogen for 6 h. 2N hydrochloric acid was added to acidify the mixture to pH5, and the methanol evaporated in vacuo. The residue was partitioned between water (100 ml) and diethyl ether (100 ml) and separated. The aqueous phase was re-extracted with diethyl ether (100 ml) and the combined ethereal layers dried and evaporated in vacuo to give an oil. Purification by FCC eluting with System F (3:1) gave the title compound (1.80 g) as a colourless oil. T.l.c. (diethyl ether) Rf 0.70
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[K+].Cl[CH2:13][CH2:14][OH:15].Cl>CO>[C:3]1([CH2:2][CH2:1][S:9][CH2:13][CH2:14][OH:15])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)S
Name
Quantity
0.81 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.33 g
Type
reactant
Smiles
ClCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred under nitrogen for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (100 ml) and diethyl ether (100 ml)
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was re-extracted with diethyl ether (100 ml)
CUSTOM
Type
CUSTOM
Details
the combined ethereal layers dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Purification by FCC
WASH
Type
WASH
Details
eluting with System F (3:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCSCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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